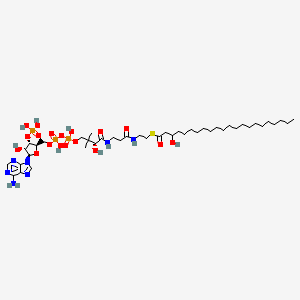

3-hydroxydocosanoyl-CoA

Description

Properties

Molecular Formula |

C43H78N7O18P3S |

|---|---|

Molecular Weight |

1106.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydocosanethioate |

InChI |

InChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,51,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31?,32-,36-,37-,38+,42-/m1/s1 |

InChI Key |

VNJQSRVXTRJVAZ-NGZXMKLGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Enzymatic Pathways for 3 Hydroxydocosanoyl Coa Synthesis and Elongation

Very Long-Chain Fatty Acid Elongation Cycle

The elongation of fatty acids is a cyclical process essential for producing VLCFAs, which are fatty acids with 22 or more carbon atoms. nih.gov These molecules are crucial components of cellular structures and signaling molecules. nih.govspringermedizin.de The entire cycle is carried out by a complex of membrane-bound enzymes located in the endoplasmic reticulum. biomolther.orgnih.gov

Sequential Enzymatic Reactions and Carbon Chain Extension

The fatty acid elongation cycle comprises four distinct, sequential reactions:

Condensation: This initial and rate-limiting step involves the condensation of a fatty acyl-CoA with malonyl-CoA to create a 3-ketoacyl-CoA that is two carbons longer than the starting acyl-CoA. nih.govplos.org This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). nih.govnih.gov

Reduction: The 3-ketoacyl-CoA intermediate is then reduced to a 3-hydroxyacyl-CoA. plos.orguniprot.org This reaction is dependent on NADPH as a cofactor. plos.org

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. nih.govplos.org

Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the original substrate. nih.govplos.org This newly elongated acyl-CoA can then either be utilized by the cell or undergo further rounds of elongation. researchgate.net

| Step | Reaction | Enzyme Family |

|---|---|---|

| 1. Condensation | Acyl-CoA + Malonyl-CoA → 3-Ketoacyl-CoA + CO₂ + CoA | Fatty Acid Elongase (ELOVL) |

| 2. Reduction | 3-Ketoacyl-CoA + NADPH + H⁺ → 3-Hydroxyacyl-CoA + NADP⁺ | 3-Ketoacyl-CoA Reductase (KCR) |

| 3. Dehydration | 3-Hydroxyacyl-CoA → trans-2-Enoyl-CoA + H₂O | 3-Hydroxyacyl-CoA Dehydratase (HACD) |

| 4. Reduction | trans-2-Enoyl-CoA + NADPH + H⁺ → Acyl-CoA + NADP⁺ | trans-2-Enoyl-CoA Reductase (TER) |

Role of 3-Hydroxydocosanoyl-CoA as a Specific Intermediate in Fatty Acid Elongation

This compound is the specific 3-hydroxyacyl-CoA intermediate formed during the elongation cycle when the substrate being elongated is a C20 acyl-CoA (icosanoyl-CoA) on its way to becoming a C22 acyl-CoA (docosanoyl-CoA). Following the initial condensation of icosanoyl-CoA with malonyl-CoA to form 3-oxodocosanoyl-CoA, the subsequent reduction step yields this compound. igem.wikiymdb.ca This molecule represents a transient state in the elongation process before it is dehydrated to trans-2-docosenoyl-CoA and then finally reduced to docosanoyl-CoA. uniprot.orguniprot.orguniprot.org

Key Enzymes Catalyzing this compound Formation

The formation of this compound is catalyzed by a specific reductase enzyme, which is part of a larger enzymatic complex responsible for the entire elongation cycle.

3-Ketoacyl-CoA Reductase Activity and Substrate Specificity (e.g., Reduction of 3-oxodocosanoyl-CoA)

The enzyme responsible for the conversion of 3-oxodocosanoyl-CoA to this compound is 3-ketoacyl-CoA reductase (KCR). plos.orguniprot.org This enzyme catalyzes the second step in the fatty acid elongation cycle. plos.org Using NADPH as a reducing agent, KCR transfers a hydride to the keto group of 3-oxodocosanoyl-CoA, resulting in the formation of a hydroxyl group and the product this compound. plos.orguniprot.org While there are multiple elongase enzymes (ELOVLs) with distinct substrate specificities for different fatty acid chain lengths, fewer reductases have been identified, suggesting they may have broader substrate specificity. nih.gov The gene HSD17B12 encodes the KCR responsible for this reduction step in the elongation of very long-chain fatty acids. oup.com

Other Fatty Acid Elongase Complex Components Involved in Precursor Formation

The synthesis of this compound is dependent on the prior action of other components of the fatty acid elongase complex. The key preceding enzyme is a member of the ELOVL family, which catalyzes the initial condensation step. nih.govscispace.com Specifically, to produce the precursor 3-oxodocosanoyl-CoA, an elongase with specificity for C20 acyl-CoAs, such as ELOVL1, would catalyze the condensation of icosanoyl-CoA with malonyl-CoA. nih.gov The entire fatty acid elongation machinery is believed to exist as a multiprotein complex to ensure the efficient channeling of intermediates between the active sites of the four enzymes. researchgate.netresearchgate.net

| Enzyme | Gene (Human) | Function in the Elongation Cycle |

|---|---|---|

| β-Ketoacyl-CoA Synthase (Condensing Enzyme) | ELOVL1-7 | Catalyzes the initial condensation of acyl-CoA with malonyl-CoA. nih.govoup.com |

| 3-Ketoacyl-CoA Reductase | KAR (HSD17B12) | Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. plos.orgoup.com |

| 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | Dehydrates 3-hydroxyacyl-CoA to trans-2-enoyl-CoA. nih.govnih.gov |

| trans-2-Enoyl-CoA Reductase | TER | Reduces trans-2-enoyl-CoA to the elongated acyl-CoA. nih.govnih.gov |

Subcellular Compartmentalization of Fatty Acid Elongation

The entire process of very long-chain fatty acid elongation, including the synthesis of this compound, is compartmentalized within the cell. This crucial metabolic pathway occurs on the cytosolic side of the endoplasmic reticulum (ER) membrane. biomolther.orgresearchgate.netoup.com The enzymes of the fatty acid elongase complex are integral membrane proteins embedded within the ER, ensuring that the synthesis of these important lipid components is localized to this organelle. nih.govnih.gov This localization is critical for the subsequent incorporation of VLCFAs into various lipids, such as sphingolipids and glycerophospholipids, which are also synthesized in the ER. nih.gov

Endoplasmic Reticulum Localization of Elongation Machinery

The synthesis of very-long-chain fatty acids (VLCFAs), including the pathway that involves this compound, occurs within the endoplasmic reticulum (ER). nih.govdiva-portal.org The enzymatic machinery responsible for the elongation of fatty acid chains beyond the standard 16 carbons produced by cytosolic fatty acid synthase is predominantly located on the cytoplasmic face of the ER membrane. nih.gov This localization is crucial for the cell's ability to produce the diverse range of fatty acids required for various biological functions.

The fatty acid elongation (FAE) system in the ER consists of four core enzymatic reactions that are carried out by separate, membrane-associated proteins, unlike the multifunctional fatty acid synthase (FAS) complex found in the cytoplasm. utah.edulibretexts.org The process utilizes fatty acyl-CoAs as substrates, with malonyl-CoA serving as the two-carbon donor for each elongation cycle. diva-portal.orgutah.edu

The four sequential steps of the ER elongation cycle are:

Condensation: An acyl-CoA primer is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This initial, rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVL) or ketoacyl-CoA synthases (KCS). nih.govdiva-portal.org

Reduction: The 3-ketoacyl-CoA intermediate is then reduced to a 3-hydroxyacyl-CoA, such as this compound, by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent. diva-portal.orgymdb.caacademie-sciences.fr

Dehydration: The 3-hydroxyacyl-CoA intermediate undergoes dehydration to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD). academie-sciences.fruniprot.orguniprot.org

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) to yield an acyl-CoA that is two carbons longer than the starting primer. diva-portal.orgacademie-sciences.fr

This entire complex resides in the ER, where it can efficiently channel the newly synthesized VLCFAs into other lipid metabolic pathways. nih.govnih.gov The ER-bound nature of these enzymes facilitates the handling of hydrophobic lipid intermediates and their subsequent incorporation into complex lipids within the ER membrane itself. nih.gov

Integration with Broader Lipid Biosynthesis Pathways

The synthesis pathway that generates this compound is a critical juncture in lipid metabolism, feeding into the production of a wide array of complex lipids essential for cellular structure and function. As an intermediate in VLCFA synthesis, this compound is part of a foundational process that supplies the building blocks for more elaborate lipid molecules. academie-sciences.fr

Precursor Role in Complex Membrane Lipid Synthesis

Very-long-chain fatty acids, the end products of the elongation pathway involving this compound, are essential components of various classes of membrane lipids. academie-sciences.fr After its formation and subsequent reactions in the elongation cycle, the resulting docosanoyl-CoA (C22:0) can be incorporated into glycerophospholipids and other complex lipids that constitute cellular membranes. basicmedicalkey.com The presence of VLCFAs in membrane phospholipids (B1166683) influences key physical properties of the bilayer, such as thickness, fluidity, and curvature, which in turn affect the function of membrane-embedded proteins.

The synthesis of these complex lipids, such as phosphatidylcholine and phosphatidylethanolamine, largely occurs within the endoplasmic reticulum, the same subcellular compartment where VLCFA elongation takes place. nih.govbasicmedicalkey.com This co-localization allows for efficient channeling of newly synthesized VLCFAs into the pathways for glycerophospholipid assembly. The integration is tightly regulated to ensure the correct lipid composition for membrane biogenesis, cellular growth, and maintaining homeostasis. nih.gov

Contribution to Sphingolipid Biosynthesis

The elongation of fatty acids is intrinsically linked to the biosynthesis of sphingolipids, a major class of lipids involved in cell signaling, recognition, and membrane structure. uniprot.org The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form the sphingoid base backbone, which is then acylated to produce ceramide. researchgate.netresearchgate.net

Very-long-chain fatty acids are crucial for this acylation step, leading to the formation of ceramides (B1148491) containing VLCFAs. These specific ceramides are precursors to a variety of complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids. ymdb.caresearchgate.net Enzymes such as 3-hydroxyacyl-CoA dehydratase, which acts on intermediates like this compound, are explicitly identified as participating in the sphingolipid biosynthetic process. uniprot.orguniprot.orguniprot.org The length of the fatty acyl chain in the ceramide molecule is critical for the function of the resulting sphingolipid and the properties of the membrane domains, or lipid rafts, where they are often concentrated.

Enzymatic Pathways for 3 Hydroxydocosanoyl Coa Catabolism and Degradation

Overview of Fatty Acid Beta-Oxidation Pathways

Fatty acid beta-oxidation is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. wikipedia.org This multi-step process is crucial for producing energy from fats. abcam.com The general mechanism involves four core reactions that are repeated in a cycle: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.orgabcam.com Each cycle shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA. wikipedia.org

Distinct Roles of Mitochondrial and Peroxisomal Beta-Oxidation

Eukaryotic cells possess two primary sites for fatty acid beta-oxidation: the mitochondria and peroxisomes. While both organelles break down fatty acids, they have distinct roles and substrate specificities. wikipedia.orgresearchgate.net

Mitochondrial beta-oxidation is the principal pathway for the degradation of short-, medium-, and long-chain fatty acids (up to C-18). nih.govvaia.com This process is tightly coupled to the electron transport chain, leading to efficient ATP synthesis. wikipedia.org Fatty acids must be activated to acyl-CoA esters and then transported into the mitochondrial matrix via the carnitine shuttle system before they can be oxidized. abcam.com

Peroxisomal beta-oxidation, on the other hand, is primarily responsible for the initial breakdown of very long-chain fatty acids (VLCFAs, C-22 or longer), branched-chain fatty acids, and some other complex lipids. wikipedia.orgmdpi.com Unlike its mitochondrial counterpart, the first step in peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). wikipedia.org This initial breakdown in the peroxisome shortens the VLCFAs to a length that can then be further metabolized in the mitochondria. wikipedia.org

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

The degradation of very long-chain fatty acids (VLCFAs) presents a unique metabolic challenge that is specifically handled by peroxisomes. These organelles possess the specialized enzymatic machinery required to initiate the breakdown of these particularly long lipid molecules.

Exclusive Processing of Very Long-Chain Fatty Acids by Peroxisomes

Peroxisomes are the exclusive site for the initial cycles of beta-oxidation of VLCFAs. mdpi.com Mitochondria lack the enzymes necessary to handle these exceptionally long fatty acid chains. researchgate.net The transport of VLCFAs into the peroxisome is facilitated by specific transporters, such as the ATP-binding cassette (ABC) transporters. mdpi.com Once inside, the VLCFAs are activated to their CoA esters and enter the beta-oxidation spiral. basys2.ca

Role of 3-Hydroxydocosanoyl-CoA as an Intermediate in Peroxisomal Beta-Oxidation

During the peroxisomal beta-oxidation of docosanoic acid (a 22-carbon saturated fatty acid), this compound emerges as a key intermediate. metabolicatlas.orgrhea-db.org This molecule is formed during the second step of the beta-oxidation cycle, following the initial dehydrogenation of docosanoyl-CoA.

Specific Enzymatic Steps in Peroxisomal this compound Degradation

The breakdown of this compound within the peroxisome proceeds through the action of a multifunctional enzyme. ebi.ac.uk

The third step in the peroxisomal beta-oxidation cycle is the oxidation of the 3-hydroxyacyl-CoA intermediate. In the case of docosanoic acid breakdown, this involves the conversion of this compound to 3-oxodocosanoyl-CoA. metabolicatlas.orgrhea-db.org This reaction is catalyzed by the 3-hydroxyacyl-CoA dehydrogenase (HADH) activity of the peroxisomal multifunctional enzyme. ebi.ac.ukwikipedia.org The reaction utilizes NAD+ as a cofactor, which is reduced to NADH. rhea-db.orgwikipedia.orgyeastgenome.org This enzymatic step is crucial for preparing the fatty acid chain for the final thiolytic cleavage, which shortens the chain by two carbons. wikipedia.orgnih.gov

General Mechanisms of Beta-Oxidation Enzymes Acting on this compound

The enzymes that process this compound and its related metabolites in the β-oxidation pathway operate through precise catalytic mechanisms characterized by high stereospecificity and defined substrate preferences.

Stereochemistry and Substrate Specificity of Dehydrogenases

The third step in β-oxidation is the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenases (HADH). wikipedia.org These enzymes are highly stereospecific. In peroxisomes, the multifunctional enzyme MFE-2 contains a (3R)-hydroxyacyl-CoA dehydrogenase, which specifically acts on the R-stereoisomer of 3-hydroxyacyl-CoAs. nih.govmerckmillipore.com In contrast, another multifunctional protein, MFE-1 (or L-bifunctional enzyme), possesses an L-specific 3-hydroxyacyl-CoA dehydrogenase that acts on S-stereoisomers. wikipedia.orgmerckmillipore.com

The substrate specificity of these dehydrogenases is also dependent on the acyl chain length. Studies on yeast MFE-2, which has two distinct dehydrogenase domains (A and B), revealed that one domain is more active with medium to long-chain substrates, while the other prefers short-chain substrates. nih.govresearchgate.net For a very-long-chain substrate like this compound, the dehydrogenase component of MFE-2 is the active enzyme. nih.gov The binding pocket of the enzyme is structured to accommodate the long hydrophobic fatty acyl chain for catalysis to occur. nih.govresearchgate.net The reaction involves the transfer of a hydride ion from the substrate to NAD+, forming NADH and the product, 3-oxodocosanoyl-CoA. wikipedia.org

Table 2: Specificity of Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenases

| Enzyme/Protein | Stereospecificity | Typical Substrate Chain Length |

| MFE-2 (D-Bifunctional Protein) | R-specific | Very-long-chain, Long-chain |

| MFE-1 (L-Bifunctional Protein) | S-specific | Long-chain, Medium-chain |

Role of Thiolase Superfamily Enzymes in Thiolytic Cleavage

The final step in each cycle of β-oxidation is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, catalyzed by a 3-ketoacyl-CoA thiolase. openaccessjournals.comopenaccessjournals.com This reaction is a thioester-dependent Claisen condensation in reverse. researchgate.net The enzyme utilizes a free coenzyme A molecule to break the carbon-carbon bond between the alpha and beta carbons of the substrate. ebi.ac.uk For the degradation of docosanoic acid, the substrate for this reaction is 3-oxodocosanoyl-CoA, which is produced from the dehydrogenation of this compound.

The reaction yields two products: acetyl-CoA and an acyl-CoA molecule that is two carbons shorter than the original (in this case, eicosanoyl-CoA). ebi.ac.uk Thiolase enzymes are ubiquitous and exist as different types, including degradative and biosynthetic thiolases. wikipedia.org The degradative 3-ketoacyl-CoA thiolases involved in β-oxidation generally have a broad chain-length specificity, allowing them to act on a wide range of substrates. wikipedia.org These enzymes share a conserved structural feature known as the "thiolase fold" and a catalytic triad (B1167595) of cysteine, histidine, and another cysteine residue within the active site that is essential for catalysis. openaccessjournals.comresearchgate.net In humans, several thiolases have been identified in different cellular compartments, including peroxisomes, to facilitate fatty acid degradation. openaccessjournals.com

Enzymology and Molecular Biology of 3 Hydroxydocosanoyl Coa Metabolism

Characterization of Key Enzymes

The metabolism of 3-hydroxydocosanoyl-CoA is a critical step in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. oup.comnih.gov This cycle consists of four sequential reactions: condensation, reduction, dehydration, and a final reduction. This compound is the substrate for the third reaction, a dehydration step catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD) enzymes. oup.comnih.gov

Kinetic Properties and Catalytic Mechanisms

In related multienzyme complexes, such as the bacterial fatty acid β-oxidation complex, a substrate channeling mechanism has been observed. nih.gov This mechanism involves the substrate's acyl chain pivoting between the active sites of sequential enzymes, including the 3-hydroxyacyl-CoA dehydrogenase (HACD), which minimizes the diffusion of intermediates. nih.gov It is plausible that a similar coordinated mechanism exists within the mammalian fatty acid elongation complex in the endoplasmic reticulum to ensure efficient processing of intermediates like this compound.

Structural Features and Domain Organization of Related Enzymes

The enzymes responsible for metabolizing this compound belong to the HACD family. All HACD proteins possess a conserved phosphatidic acid phosphatase type 2-like (PTPLA) domain. frontiersin.org Although a specific crystal structure for a mammalian HACD bound to this compound is not available, structural insights can be drawn from related enzymes in different organisms and pathways.

For instance, the HACD component of a bacterial multienzyme complex involved in fatty acid β-oxidation is composed of two main domains: an N-terminal NAD⁺-binding domain and a C-terminal domain. nih.gov Similarly, the multifunctional protein 2 (MFP2) from Arabidopsis thaliana, which has HACD activity, features a HACD entity divisible into N-terminal (HACDₙ) and C-terminal (HACDₙ) domains. nih.gov The N-terminal domain often presents a Rossmann fold, characteristic of nucleotide-binding sites, while the C-terminal domain can be formed by a dimer of 5-helix motifs. nih.gov The structure of E. coli's 3-hydroxyadipyl-CoA dehydrogenase (PaaH) also reveals a multi-domain architecture, including a Rossmann-fold domain and a dimerization domain, highlighting a conserved structural organization for this class of enzymes. mdpi.com These related structures suggest that mammalian HACDs are multi-domain proteins that likely form dimers or larger complexes to perform their catalytic function.

Table 1: Domain Organization of HACD and Related Enzymes

| Enzyme/Complex | Organism/System | Key Structural Features | Reference(s) |

| HACD Family | Mammalian | Conserved PTPLA domain. | frontiersin.org |

| β-oxidation Multienzyme Complex | Bacterial | α-subunit contains ECH and HACD activities; HACD component has an NAD⁺-binding domain and a C-terminal domain. | nih.gov |

| Multifunctional Protein 2 (MFP2) | Arabidopsis thaliana | HACD entity with N-terminal (HACDₙ) and C-terminal (HACDₙ) domains; Rossmann fold in N-terminal domain. | nih.gov |

| 3-hydroxyadipyl-CoA dehydrogenase (PaaH) | E. coli | N-terminal Rossmann-fold domain, a "dimerization" domain, and a reduced Rossmann-fold domain. | mdpi.com |

Isoform Diversity and Functional Redundancy (e.g., HACD1, HACD2)

In mammals, the 3-hydroxyacyl-CoA dehydratase activity is carried out by four paralogous enzymes: HACD1, HACD2, HACD3, and HACD4. liverpool.ac.ukoup.com Research indicates significant functional overlap, particularly between HACD1 and HACD2. nih.govnih.gov

HACD1 and HACD2 demonstrate functional redundancy, as both are active in the elongation pathways of a wide array of fatty acids, from saturated to polyunsaturated. nih.govnih.gov Studies using knockout cells have shown that while the disruption of HACD2 alone significantly curtails fatty acid elongation, a double knockout of both HACD1 and HACD2 leads to an even greater reduction in activity. nih.govnih.gov This suggests that while both contribute, HACD2 is the principal 3-hydroxyacyl-CoA dehydratase in most contexts, with HACD1 providing a secondary, compensatory function. nih.gov In contrast, HACD3 exhibits only weak activity, and HACD4 has shown no detectable activity in some experimental systems. nih.govnih.gov This redundancy ensures the robustness of the VLCFA synthesis pathway, which is critical for cellular function.

Table 2: Functional Characteristics of HACD Isoforms

| Isoform | Relative Activity | Functional Role | Reference(s) |

| HACD1 | Weaker than HACD2 | Redundant function in a wide range of fatty acid elongation pathways. | nih.gov |

| HACD2 | Major activity | Predominant 3-hydroxyacyl-CoA dehydratase for saturated, monounsaturated, and polyunsaturated fatty acid elongation. | nih.gov |

| HACD3 | Weak | Limited activity in saturated and monounsaturated fatty acid elongation. | nih.govnih.gov |

| HACD4 | Not detected | No dehydratase activity observed in tested elongation pathways. | nih.govnih.gov |

Genetic and Transcriptional Regulation of Enzyme Expression

The expression of the enzymes that metabolize this compound is tightly controlled at the genetic and transcriptional levels, ensuring that their synthesis aligns with the metabolic needs of specific tissues.

Gene Expression Profiles and Tissue-Specific Distribution

The HACD isoforms exhibit distinct tissue-specific expression patterns, which correlates with the differential fatty acid requirements of various organs. HACD1 expression is highly enriched in striated muscles, including both skeletal and cardiac muscle. liverpool.ac.uknih.govscispace.com In contrast, HACD2 mRNA is expressed more ubiquitously across different tissues, supporting its role as the primary, general-purpose HACD enzyme. nih.gov This differential expression pattern is a key factor in determining the local capacity for VLCFA synthesis. The expression of the associated ELOVL elongase enzymes also shows strong tissue specificity, further contributing to the unique fatty acid profiles of different organs. scispace.comresearchgate.net

Table 3: Tissue Distribution of HACD Isoforms

| Gene | Primary Tissue(s) of Expression | Expression Pattern | Reference(s) |

| HACD1 | Skeletal Muscle, Heart | Highly tissue-specific. | liverpool.ac.uknih.govscispace.com |

| HACD2 | Ubiquitous | Widely expressed across many tissues. | nih.gov |

| HACD3 | - | - | nih.gov |

| HACD4 | - | - | nih.gov |

Transcriptional Control Mechanisms and Regulatory Factors (e.g., PPARα, STATs, Nuclear Receptors)

The expression of genes involved in fatty acid elongation, including the HACDs and their partner ELOVLs, is governed by a network of transcription factors and nuclear receptors that respond to metabolic cues.

Peroxisome Proliferator-Activated Receptor α (PPARα) is a master regulator of lipid metabolism. oup.commdpi.com It is a ligand-activated transcription factor that controls the expression of numerous genes involved in fatty acid oxidation and elongation. oup.comnih.gov Activation of PPARα has been shown to induce the expression of several ELOVL genes, which work in concert with HACD enzymes. nih.govspringermedizin.de For example, the cold-induced expression of Elovl3 in brown adipose tissue is dependent on PPARα. physiology.org

Other Nuclear Receptors , such as the Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs) , also play crucial roles. nih.govspringermedizin.de LXRs and SREBP-1 are known to regulate the expression of ELOVL1 and ELOVL6 in a lipogenic fashion, whereas LXR activation can repress Elovl3 expression. nih.govspringermedizin.dephysiology.org This highlights a complex regulatory system where different nuclear receptors can have opposing effects on the expression of elongation enzymes.

Signal Transducer and Activator of Transcription (STAT) proteins are another class of transcription factors implicated in the regulation of lipid metabolism. mdpi.com STAT3, in particular, can be activated by various signals to modulate the expression of metabolic genes. mdpi.comnih.gov While direct regulation of HACD genes by STATs is not fully detailed, STAT3 is known to drive the expression of genes like lipoprotein lipase (B570770) (LPL) and carnitine palmitoyltransferase 1B (CPT1B), which are critical for fatty acid availability and oxidation, thereby indirectly influencing the substrate pool for elongation pathways. mdpi.comnih.gov

Table 4: Key Transcriptional Regulators of Fatty Acid Elongation Enzymes

| Regulatory Factor | Target Gene Family/Example | Mode of Regulation | Reference(s) |

| PPARα | ELOVL1, ELOVL3, ELOVL5, ELOVL6 | Induction of expression. | nih.govspringermedizin.dephysiology.org |

| LXR / SREBP-1 | ELOVL1, ELOVL6 | Induction of expression (lipogenic). | nih.govspringermedizin.de |

| LXR | Elovl3 | Repression of expression. | physiology.org |

| STAT3 | LPL, CPT1B | Induction of expression. | mdpi.comnih.gov |

Molecular Interactions and Protein Complex Formation

The metabolism of this compound is intricately linked to its interaction with specific enzymes organized into large, membrane-associated protein complexes within distinct cellular organelles. These complexes ensure the efficient and controlled processing of very long-chain fatty acids (VLCFAs).

Endoplasmic Reticulum-Associated Fatty Acid Elongation Complexes

The biosynthesis of docosanoic acid (C22:0) and other VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclic process involving a multi-enzyme fatty acid elongase (FAE) complex. frontiersin.org This process, which extends fatty acid chains by two carbons per cycle, consists of four sequential reactions: condensation, reduction, dehydration, and a final reduction. frontiersin.orgnih.govutah.edu

This compound is a key intermediate in this pathway, serving as the specific substrate for the third reaction. uniprot.orguniprot.org This step is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD). nih.govwikipedia.org In humans, four such dehydratases (HACD1-4) have been identified, with HACD1 and HACD2 demonstrating redundant activities across a broad spectrum of fatty acid elongation pathways. nih.govnih.govwikipedia.org The specific reaction involves the dehydration of (3R)-hydroxydocosanoyl-CoA to form trans-2,3-docosenoyl-CoA. uniprot.orguniprot.org

The enzymes of the FAE system, including the 3-ketoacyl-CoA synthase (KCS or ELOVL), 3-ketoacyl-CoA reductase (KCR), HACD, and trans-2,3-enoyl-CoA reductase (ECR), are thought to assemble into a larger complex to facilitate the efficient passage of substrates between active sites. frontiersin.orguniprot.org The initial condensation step, catalyzed by an ELOVL enzyme, is the rate-limiting reaction that determines the substrate specificity of the entire complex. frontiersin.orguniprot.org

Table 1: Core Enzymes of the Endoplasmic Reticulum Fatty Acid Elongase (FAE) Complex

| Enzyme | Abbreviation | Function in the Elongation of a C20:0 Acyl-CoA | Substrate | Product | Role of this compound |

|---|---|---|---|---|---|

| 3-Ketoacyl-CoA Synthase | KCS / ELOVL | Condensation: Adds two carbons from malonyl-CoA. | Eicosanoyl-CoA (C20:0) + Malonyl-CoA | 3-oxodocosanoyl-CoA | Not directly involved |

| 3-Ketoacyl-CoA Reductase | KCR | First Reduction: Reduces the 3-keto group. | 3-oxodocosanoyl-CoA | (3R)-hydroxydocosanoyl-CoA | Product of this reaction |

| 3-Hydroxyacyl-CoA Dehydratase | HACD | Dehydration: Removes a water molecule. | (3R)-hydroxydocosanoyl-CoA | trans-2,3-docosenoyl-CoA | Substrate of this reaction uniprot.orguniprot.org |

Peroxisomal Beta-Oxidation Enzyme Complexes

Peroxisomes are the primary site for the catabolism of VLCFAs (fatty acids with 22 or more carbons) through a beta-oxidation pathway. mdpi.commdpi.com This pathway is enzymatically distinct from the more well-known mitochondrial beta-oxidation. wikipedia.orgnih.gov The process involves four reactions catalyzed by a series of enzymes that shorten the acyl-CoA chain by two carbons (acetyl-CoA) with each cycle. mdpi.com

This compound is an intermediate in the beta-oxidation of fatty acids longer than C22, such as tetracosanoyl-CoA (C24:0) or hexacosanoyl-CoA (C26:0), and it is the direct product of the hydration of trans-2-docosenoyl-CoA during the breakdown of docosanoyl-CoA (C22:0). Following its formation, this compound serves as the substrate for the third step in the peroxisomal beta-oxidation spiral: dehydrogenation. mdpi.comreactome.org

This reaction is catalyzed by the dehydrogenase activity of a multifunctional protein (MFP). mdpi.comreactome.org In humans, this involves enzymes like the L-bifunctional protein (L-PBE, also known as EHHADH) or the D-bifunctional protein (DBP, HSD17B4), depending on the stereochemistry of the substrate. nih.govreactome.org These enzymes convert L-3-hydroxydocosanoyl-CoA into 3-ketodocosanoyl-CoA, which then proceeds to the final thiolytic cleavage step. mdpi.comwikipedia.org

Table 2: Key Enzymes of the Peroxisomal Very Long-Chain Fatty Acid (VLCFA) Beta-Oxidation Pathway

| Enzyme | Abbreviation | Function in the Oxidation of a C22 Acyl-CoA | Substrate | Product | Role of this compound |

|---|---|---|---|---|---|

| Acyl-CoA Oxidase | ACOX1 | Dehydrogenation: Introduces a double bond. | Docosanoyl-CoA (C22:0) | trans-2-docosenoyl-CoA | Not directly involved |

| Multifunctional Protein (Hydratase activity) | L-PBE / D-BP | Hydration: Adds a water molecule across the double bond. | trans-2-docosenoyl-CoA | L-3-hydroxydocosanoyl-CoA | Product of this reaction mdpi.com |

| Multifunctional Protein (Dehydrogenase activity) | L-PBE / D-BP (HSD17B4) | Dehydrogenation: Oxidizes the hydroxyl group. | L-3-hydroxydocosanoyl-CoA | 3-ketodocosanoyl-CoA | Substrate of this reaction reactome.org |

Transport Mechanisms of Acyl-CoAs Across Organellar Membranes (e.g., ABCD Transporters)

The transport of VLCFAs and their activated acyl-CoA esters from the cytosol into the peroxisome is a critical, energy-dependent step required for their subsequent beta-oxidation. This process is mediated by specific members of the ATP-binding cassette (ABC) transporter subfamily D. frontiersin.orgnih.gov In humans, these include ABCD1 (also known as ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70), which are integral proteins of the peroxisomal membrane. frontiersin.orgnih.gov

These transporters function as homodimers and are responsible for importing the substrates that are ultimately converted to, or derived from, this compound within the peroxisome. frontiersin.org Cryo-electron microscopy studies have confirmed that behenoyl-CoA (C22:0-CoA), the precursor to the intermediates of C22:0 beta-oxidation, is a substrate that binds directly to the human ABCD1 transporter. pdbj.org Furthermore, the ATPase activity of ABCD1 is modulated by C22:0-CoA. biorxiv.org

Dysfunction of the ABCD1 transporter leads to the severe neurodegenerative disorder X-linked Adrenoleukodystrophy (X-ALD), which is biochemically characterized by the accumulation of VLCFAs. biorxiv.orgnih.gov This highlights the essential role of ABCD1 in transporting these molecules for degradation. While there is some debate on the exact transport mechanism, studies in human cells indicate that ABCD1 transports very long-chain acyl-CoA esters directly into the peroxisome. nih.gov ABCD1 and ABCD2 exhibit overlapping substrate specificities; however, studies suggest ABCD2 has a higher preference for C22:0-CoA compared to ABCD1, which preferentially transports C24:0-CoA and C26:0-CoA. nih.govnih.govbiorxiv.org

Table 3: Peroxisomal ABCD Transporters and Very Long-Chain Acyl-CoA Substrates

| Transporter | Gene Name | Common Substrates | Relevance to this compound Metabolism |

|---|---|---|---|

| ABCD1 (ALDP) | ABCD1 | Saturated VLCFA-CoAs (e.g., C22:0-CoA, C24:0-CoA, C26:0-CoA). pdbj.orgbiorxiv.orgbiorxiv.org | Transports the C22:0-CoA precursor into the peroxisome for beta-oxidation, a pathway in which this compound is an intermediate. nih.gov |

| ABCD2 (ALDRP) | ABCD2 | Saturated and polyunsaturated VLCFA-CoAs; higher preference for C22:0-CoA and PUFAs than ABCD1. nih.govnih.gov | Transports the C22:0-CoA precursor into the peroxisome, providing substrate for the beta-oxidation pathway. nih.gov |

Physiological and Pathophysiological Research Contexts

Contribution to Cellular Energy Homeostasis and Lipid Homeostasis

3-hydroxydocosanoyl-CoA, as a long-chain 3-hydroxyacyl-CoA, is a pivotal molecule in the mitochondrial β-oxidation of fatty acids. This metabolic process is fundamental for energy production, particularly during periods of fasting or increased energy demand. The oxidation of long-chain fatty acids like docosanoic acid proceeds through a series of enzymatic reactions, with the third step being the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org This step is crucial for the sequential shortening of the fatty acid chain, ultimately yielding acetyl-CoA which enters the Krebs cycle to produce ATP. youtube.com

Dysregulation of this pathway can have significant consequences for cellular energy balance. For instance, deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) impair the body's ability to metabolize long-chain fatty acids, leading to a decreased energy supply, especially when glucose levels are low. youtube.com This underscores the importance of intermediates like this compound in maintaining cellular energy homeostasis.

In terms of lipid homeostasis, the metabolism of this compound is integral to regulating the balance between fatty acid synthesis, storage, and degradation. The proper functioning of the fatty acid elongation and oxidation pathways ensures that the cellular concentrations of various fatty acyl-CoAs are maintained within a healthy range, preventing the accumulation of potentially toxic lipid species.

Role in Maintaining Membrane Lipid Diversity and Cellular Function

The diversity of fatty acids in cellular membranes is essential for their proper function, influencing fluidity, permeability, and the activity of membrane-bound proteins. Fatty acid elongation, a process occurring in the endoplasmic reticulum, contributes to this diversity by extending the carbon chain of fatty acids. nih.gov This cycle involves four key reactions, with the third step being the dehydration of a 3-hydroxyacyl-CoA intermediate, catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs). nih.gov Therefore, this compound is a precursor in the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of various lipids, including sphingolipids and glycerophospholipids.

These VLCFAs are integral to the structure and function of membranes in specific tissues. For example, they are abundant in the myelin sheath of nerve cells, the retina, and the skin, where they contribute to the barrier function and signaling properties of these tissues. The proper synthesis of these complex lipids, which is dependent on intermediates like this compound, is thus vital for maintaining cellular and tissue integrity.

Implications in Metabolic Disorders and Dysfunctions

Disorders of Fatty Acid Oxidation

Disorders of fatty acid oxidation (FAO) are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. nih.gov A deficiency in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a severe FAO disorder that directly impacts the metabolism of long-chain 3-hydroxyacyl-CoAs, including this compound. youtube.comnih.gov This deficiency leads to an inability to properly oxidize long-chain fatty acids, resulting in their accumulation in various tissues. youtube.com

Clinical manifestations of LCHAD deficiency often appear in infancy and can include hypoketotic hypoglycemia (low blood sugar without the presence of ketones), lethargy, vomiting, and in severe cases, cardiomyopathy, liver disease, and sudden death. youtube.comnih.govnih.gov Laboratory findings in individuals with LCHAD deficiency often show an accumulation of long-chain acylcarnitines in the blood and the presence of 3-hydroxydicarboxylic acids in the urine. nih.govnih.gov

| Disorder | Affected Enzyme | Key Metabolic Intermediate | Primary Clinical Manifestations |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase | Long-chain 3-hydroxyacyl-CoAs (e.g., this compound) | Hypoketotic hypoglycemia, cardiomyopathy, hepatopathy, myopathy nih.govnih.gov |

Myopathies Associated with Fatty Acid Elongation Enzyme Dysfunction

Myopathies, or muscle diseases, can arise from defects in the enzymes involved in fatty acid elongation. The 3-hydroxyacyl-CoA dehydratase (HACD) enzymes, particularly HACD1, are crucial for the third step in the fatty acid elongation cycle. nih.gov HACD1 is predominantly expressed in skeletal and cardiac muscle. nih.gov Mutations in the HACD1 gene have been linked to congenital myopathies characterized by muscle weakness and hypotonia. nih.gov

While the direct accumulation of this compound in these myopathies is not explicitly detailed in the provided search results, the dysfunction of the HACD enzymes implies a disruption in the processing of 3-hydroxyacyl-CoA intermediates. This disruption in the elongation of very-long-chain fatty acids can lead to altered membrane lipid composition in muscle cells, potentially affecting their structure, function, and signaling, thereby contributing to the myopathic phenotype.

Dysregulation in Sphingolipid-Related Pathologies (e.g., ER Stress, Apoptosis, Inflammation)

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as signaling molecules involved in various cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and inflammation. nih.govresearchgate.net The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA. nih.gov Subsequent steps involve the formation of dihydroceramide (B1258172) and then ceramide, which serves as a central hub for the synthesis of more complex sphingolipids. nih.govnih.gov

The fatty acid chain length of ceramides (B1148491) is a critical determinant of their biological function. Very-long-chain fatty acids, derived from the elongation pathway involving intermediates like this compound, are incorporated into ceramides. Dysregulation of sphingolipid metabolism, including alterations in the acyl-chain length of ceramides, has been implicated in various pathologies. For instance, an accumulation of certain ceramide species can induce ER stress, leading to apoptosis. researchgate.net Furthermore, sphingolipids are key mediators in inflammatory processes. nih.gov While the direct role of this compound in these pathologies is an area of ongoing research, its position as a precursor to very-long-chain fatty acids suggests its indirect involvement in the synthesis of bioactive sphingolipids that can modulate these cellular stress and inflammatory responses.

| Cellular Process | Role of Sphingolipids | Potential Implication of this compound |

| ER Stress | Accumulation of specific ceramide species can trigger the unfolded protein response. | As a precursor to VLCFAs, it can influence the ceramide pool and contribute to ER stress if metabolism is dysregulated. |

| Apoptosis | Ceramides can act as second messengers to initiate programmed cell death. | Altered levels of VLCFA-containing ceramides could impact apoptotic signaling. |

| Inflammation | Sphingosine-1-phosphate and other sphingolipids are potent signaling molecules in inflammatory pathways. | The synthesis of these signaling molecules can be influenced by the availability of VLCFAs derived from its metabolism. |

Association with Neurological Dysfunction (e.g., Alzheimer's Disease and L-3-hydroxyacyl-CoA Dehydrogenase)

There is growing evidence linking lipid metabolism to neurological disorders, including Alzheimer's disease (AD). researchgate.netnih.gov While research has often focused on cholesterol metabolism and the role of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the enzyme targeted by statins, there is also an association between fatty acid metabolism and neurodegeneration. researchgate.netscientifiq.ainih.gov

L-3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme that acts on 3-hydroxyacyl-CoAs, is not only crucial for fatty acid oxidation but also has been implicated in brain function. nih.gov Abnormal levels of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as 17beta-hydroxysteroid dehydrogenase type 10, have been observed in certain brain regions in Alzheimer's disease. nih.gov While SCHAD has a preference for short-chain substrates, this highlights the general importance of proper 3-hydroxyacyl-CoA metabolism in the brain. nih.gov

Given that very-long-chain fatty acids are essential components of the myelin sheath and neuronal membranes, any disruption in their synthesis, which involves this compound, could potentially contribute to neurological dysfunction. Further research is needed to elucidate the specific role of this compound and its metabolic pathway in the pathogenesis of neurodegenerative diseases like Alzheimer's.

Interplay with Other Central Metabolic Pathways

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

This compound is an essential intermediate in the beta-oxidation of docosanoic acid (C22:0), a very-long-chain fatty acid. Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, VLCFAs undergo initial chain shortening within peroxisomes. wikipedia.orgmdpi.comlibretexts.org This process is crucial because mitochondria are not equipped to handle these exceptionally long acyl chains.

The peroxisomal beta-oxidation spiral involves a series of enzymatic reactions that parallel those in the mitochondria, but are carried out by a distinct set of enzymes. libretexts.org The process begins with the activation of the fatty acid to its CoA ester, followed by oxidation, hydration, dehydrogenation, and thiolytic cleavage. This compound is formed during the third step of this cycle, the hydration of trans-2-docosenoyl-CoA. Subsequently, it is dehydrogenated to 3-ketodocosanoyl-CoA. reactome.org

The peroxisomal beta-oxidation of VLCFAs is a chain-shortening process. It continues until the fatty acyl-CoA is reduced to a medium-chain or short-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water, generating ATP. wikipedia.org

Connection to Mitochondrial Beta-Oxidation

The interplay between peroxisomal and mitochondrial beta-oxidation is a critical aspect of fatty acid metabolism. Peroxisomes are responsible for the initial breakdown of VLCFAs, which are too long for mitochondrial enzymes to process efficiently. wikipedia.org The shortened acyl-CoAs and acetyl-CoA produced during peroxisomal beta-oxidation are subsequently transported to the mitochondria.

This division of labor ensures the complete catabolism of all fatty acid types, maximizing energy extraction. The acetyl-CoA generated in peroxisomes can enter the mitochondrial citric acid cycle, contributing to cellular energy production.

Influence on Fatty Acid Synthesis

The breakdown of VLCFAs, including the metabolism of this compound, indirectly influences the pathways of fatty acid synthesis. The acetyl-CoA produced from peroxisomal beta-oxidation contributes to the cellular acetyl-CoA pool. While fatty acid synthesis primarily occurs in the cytoplasm, the availability of its precursor, acetyl-CoA, is a key regulatory point.

High rates of fatty acid oxidation, including that of VLCFAs, lead to an increase in the cellular levels of acetyl-CoA and NADH. These molecules can act as allosteric regulators, signaling a state of energy abundance and thereby inhibiting key enzymes in anabolic pathways like fatty acid synthesis to prevent futile cycling.

Relationship with Sphingolipid Metabolism

Sphingolipids, a class of complex lipids crucial for cell membrane structure and signaling, are synthesized in the endoplasmic reticulum and Golgi apparatus. The backbone of sphingolipids is ceramide, which is formed by the acylation of a sphingoid base with a fatty acyl-CoA. The chain length of the fatty acyl-CoA incorporated into ceramide is critical for the function of the resulting sphingolipid.

Table of Research Findings on the Interplay of this compound with Metabolic Pathways

| Metabolic Pathway | Nature of Interplay with this compound Metabolism | Key Research Findings |

| Peroxisomal Beta-Oxidation | Direct intermediate in the breakdown of docosanoic acid (C22:0). | This compound is formed via hydration of trans-2-docosenoyl-CoA and is subsequently dehydrogenated. reactome.org This pathway is essential for shortening VLCFAs that cannot be directly metabolized by mitochondria. wikipedia.orgmdpi.com |

| Mitochondrial Beta-Oxidation | Products of peroxisomal oxidation (shortened acyl-CoAs and acetyl-CoA) are substrates for mitochondrial oxidation. | Peroxisomes perform the initial breakdown of VLCFAs, and the resulting shorter-chain products are transported to mitochondria for complete oxidation and significant ATP production. wikipedia.org |

| Fatty Acid Synthesis | Indirect regulation through the products of VLCFA oxidation. | High levels of acetyl-CoA and NADH from fatty acid oxidation can signal energy surplus, leading to the inhibition of fatty acid synthesis to prevent wasteful metabolic cycling. |

| Sphingolipid Metabolism | Indirect influence on the availability of acyl-CoA precursors for ceramide synthesis. | The breakdown of VLCFAs alters the cellular pool of fatty acyl-CoAs, which can affect the synthesis of specific ceramide species due to the substrate specificity of ceramide synthases. nih.govnih.gov |

Advanced Research Methodologies for Investigating 3 Hydroxydocosanoyl Coa

Analytical Chemistry Techniques for Detection and Quantification

The accurate detection and quantification of 3-hydroxydocosanoyl-CoA and related acyl-CoA species in biological samples are fundamental to understanding their metabolic functions. A suite of powerful analytical techniques is employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of complex mixtures, and several chromatographic techniques are instrumental in the study of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating, identifying, and quantifying components in a liquid mixture. tricliniclabs.comwhitman.edu For acyl-CoA analysis, HPLC, particularly when coupled with UV detection, provides a robust method for the simultaneous determination of various CoA species, including long-chain variants. mdpi.com The method's high resolution and sensitivity make it suitable for analyzing this compound in diverse biological samples, from cultured cells to tissue extracts. whitman.edumdpi.com Ultra-High-Performance Liquid Chromatography (uHPLC) offers even greater speed and sensitivity due to the use of smaller particle-sized columns. tricliniclabs.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the quantitative analysis of 3-hydroxy fatty acids, which are precursors to 3-hydroxyacyl-CoAs. nih.gov Stable isotope dilution GC-MS procedures offer high precision and are valuable for diagnosing disorders related to fatty acid oxidation by measuring intermediate metabolites. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique often used for qualitative analysis, such as identifying compounds and monitoring the progress of a reaction. tricliniclabs.comdrawellanalytical.com While primarily qualitative, it can be adapted for semi-quantitative analysis. drawellanalytical.com In the context of acyl-CoA research, TLC can be used to quickly assess the purity of fractions collected from other chromatographic methods. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is a highly sensitive and selective method for quantifying acyl-CoAs. mdpi.combiorxiv.org This technique allows for the simultaneous measurement of multiple short-chain acyl-CoAs and intermediates in the CoA biosynthetic pathway. mdpi.com Its high selectivity and sensitivity make it one of the most powerful tools for detailed metabolic profiling of acyl-CoA species. mdpi.com

| Chromatographic Method | Primary Application for this compound Research | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of this compound and other acyl-CoAs in biological samples. mdpi.com | High resolution, sensitivity, and versatility for various sample types. tricliniclabs.commdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of the precursor, 3-hydroxy-fatty acids. nih.gov | High precision, especially with stable isotope dilution. nih.gov |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of compound purity and reaction progress. tricliniclabs.comdrawellanalytical.com | Simple, fast, and cost-effective. tricliniclabs.comdrawellanalytical.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of a wide range of acyl-CoAs and metabolic intermediates. mdpi.com | Unmatched sensitivity and selectivity for complex metabolic profiling. mdpi.com |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is an indispensable tool for the structural elucidation and localization of biomolecules like this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is a soft ionization technique that allows for the analysis of large biomolecules, such as proteins and lipids, with high sensitivity. nih.govcriver.com In the context of acyl-CoA research, MALDI-TOF MS can be used for the direct analysis of these compounds in cell extracts, providing information on their presence and relative abundance. researchgate.net This technique is valuable for high-throughput screening and can be used to identify changes in the acyl-CoA profile under different experimental conditions. researchgate.netmdpi.com

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes involved in the metabolism of this compound, such as 3-hydroxyacyl-CoA dehydratases. researchgate.net

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength to determine the rate of an enzymatic reaction. researchgate.net For instance, the activity of the condensing enzyme in the fatty acid elongation system can be measured by monitoring the formation of a β-ketoacyl-CoA intermediate, which absorbs light at 303 nm in the presence of bovine serum albumin. nih.gov These assays are often simple, rapid, and cost-effective. researchgate.netnih.gov

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric assays and measure the fluorescence emitted by a product of the enzymatic reaction. nih.gov For example, the activity of peroxisomal fatty acyl-CoA oxidase can be determined by a fluorometric method that quantifies the production of hydrogen peroxide. nih.gov These assays are particularly useful for measuring low enzyme activities or when working with small sample sizes. nih.govnih.gov The use of specific substrates and coupling enzymes can enhance the specificity and sensitivity of these assays. nih.govwindows.netassaygenie.com

| Assay Type | Principle | Application in this compound Research |

| Spectrophotometric | Measures change in light absorbance. researchgate.net | Determining the activity of enzymes in the fatty acid elongation pathway by monitoring substrate consumption or product formation. nih.gov |

| Fluorometric | Measures emitted fluorescence. nih.gov | Highly sensitive measurement of enzyme activity, particularly for low-abundance enzymes or small sample volumes. nih.govassaygenie.com |

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering provide powerful tools to investigate the function of genes and proteins involved in the metabolism of this compound. These approaches allow for the manipulation of biological systems to understand the specific roles of enzymes like 3-hydroxyacyl-CoA dehydratase 1 (HACD1).

Gene Knockout and Knockdown Models

HAP1 Cell Lines: The human near-haploid cell line, HAP1, is a valuable tool for genetic studies due to its single set of chromosomes, which simplifies gene editing. researchgate.netnih.gov CRISPR/Cas9 technology can be used to create knockout HAP1 cell lines for genes involved in fatty acid metabolism. horizondiscovery.comresearchgate.net For example, disrupting HACD1 and HACD2 in HAP1 cells has demonstrated their redundant roles in the elongation of saturated and unsaturated fatty acids. nih.gov These cell lines provide a controlled system to study the cellular consequences of specific gene deletions. cellomicstech.com

| Model System | Key Findings Related to this compound Metabolism |

| HACD1 Knockout Mice | Revealed the role of HACD1 in muscle development and body weight. researchgate.netjax.org Demonstrated functional redundancy of HACD enzymes in vivo. nih.gov |

| HAP1 Cell Lines | Confirmed the redundant functions of HACD1 and HACD2 in fatty acid elongation at the cellular level. nih.gov Provided a platform for studying the specific contributions of different HACD isoforms. |

Recombinant Protein Expression and Purification for Enzymatic Studies

The production of recombinant proteins is essential for detailed in vitro characterization of enzymes involved in this compound metabolism.

Expression Systems: Escherichia coli and the yeast Pichia pastoris are commonly used expression systems for producing recombinant proteins due to their rapid growth and well-established protocols. mdpi.comnih.gov These systems allow for the production of large quantities of specific enzymes, such as HACD1, for functional and structural studies. nih.govmdpi.com

Purification and Enzymatic Assays: Once expressed, the recombinant protein is purified to homogeneity. The purified enzyme can then be used in enzymatic assays with specific substrates, such as this compound, to determine its catalytic activity, substrate specificity, and kinetic parameters. nih.gov For example, expressing HACD1 and HACD2 in yeast has shown that both enzymes participate in the elongation of both saturated and monounsaturated fatty acids. nih.gov

Enzymatic Synthesis and Bioengineering for Functional Studies

In vitro reconstitution is a powerful bottom-up approach to studying metabolic pathways, where individual enzymes and substrates are purified and combined in a controlled test-tube environment to recreate a specific biochemical process. nih.gov This method allows for the unambiguous determination of enzyme function, reaction mechanisms, and pathway intermediates without the confounding variables of a cellular environment. nih.gov The synthesis of complex molecules like farnesene (B8742651) and 3-hydroxypicolinic acid has been successfully achieved and studied using this approach. nih.govrsc.org

To investigate the biosynthesis of this compound, one would first identify the putative enzymes involved, such as fatty acid elongases, hydroxylases, and acyl-CoA synthetases. These enzymes would then be expressed and purified. By combining them in a reaction vessel with the necessary precursors (e.g., behenoyl-CoA, NADPH, O₂) and cofactors (e.g., ATP, Coenzyme A), researchers can confirm their collective ability to synthesize this compound. bioivt.com This system enables detailed kinetic analysis of each enzyme and helps to identify rate-limiting steps or required protein-protein interactions within the pathway. nih.gov

Table 3: Components for a Hypothetical In Vitro Reconstitution of this compound Synthesis

| Component | Category | Purpose in Reaction |

| Behenoyl-CoA (C22:0-CoA) | Substrate | The C22 fatty acyl-CoA precursor. |

| Fatty Acid Hydroxylase | Enzyme | Catalyzes the hydroxylation at the C3 position. |

| NADPH | Cofactor | Provides reducing equivalents for the hydroxylase. bioivt.com |

| ATP, Coenzyme A | Cofactors | Required if starting from the free fatty acid. |

| Buffer System (e.g., Tris-HCl) | Reaction Environment | Maintains optimal pH and ionic strength. |

| Dithiothreitol (DTT) | Stabilizer | Prevents oxidation of enzyme sulfhydryl groups. |

Directed evolution is a protein engineering technique that mimics natural selection in the laboratory to develop enzymes with novel or improved properties. illinois.edusigmaaldrich.com The process involves creating a large library of gene variants through methods like random mutagenesis or DNA shuffling, expressing these variants, and then using a high-throughput screening or selection method to identify enzymes with the desired trait, such as enhanced activity, altered substrate specificity, or improved stability. mdpi.comnih.gov This approach is particularly valuable when rational design is difficult due to a lack of detailed structural or mechanistic information. illinois.edu

This methodology could be applied to enzymes that synthesize or modify this compound. For example, if a naturally occurring fatty acid hydroxylase has low activity towards its C22 substrate, directed evolution could be used to generate variants with significantly higher catalytic efficiency. A successful application of this strategy was shown in the engineering of an aldehyde dehydrogenase for producing 3-hydroxypropionic acid, where an evolved enzyme variant displayed a 2.79-fold higher catalytic efficiency. nih.gov By developing a high-throughput screen—perhaps based on a colorimetric reaction or a biosensor that responds to the product—one could rapidly screen thousands of enzyme variants to isolate those that produce this compound more efficiently.

Table 4: Hypothetical Comparison of Wild-Type vs. Engineered Enzyme

This table illustrates the potential improvements in an enzyme responsible for this compound synthesis achieved through directed evolution.

| Parameter | Wild-Type Hydroxylase | Engineered Variant (After 3 Rounds) | Improvement Factor |

| Substrate | Behenoyl-CoA | Behenoyl-CoA | N/A |

| Kₘ (µM) | 150 | 50 | 3x lower (higher affinity) |

| kcat (s⁻¹) | 5 | 50 | 10x higher (faster turnover) |

| kcat/Kₘ (M⁻¹s⁻¹) | 3.3 x 10⁴ | 1.0 x 10⁶ | 30x higher (catalytic efficiency) |

| Thermostability (T₅₀) | 45°C | 55°C | +10°C |

Future Research Directions and Unanswered Questions

Elucidating the Full Metabolic Landscape and Interconnections

The current understanding of 3-hydroxydocosanoyl-CoA's metabolic role is largely confined to its position within the fatty acid elongation cycle. biomolther.orgnih.gov However, this is likely an oversimplification. Future investigations will aim to map the comprehensive metabolic landscape of this molecule, identifying all the pathways it participates in and its interconnections with other crucial metabolic networks.

Very-long-chain fatty acids (VLCFAs), the class of molecules to which this compound belongs, are integral components of cellular lipids like sphingolipids and glycerophospholipids and serve as precursors for lipid mediators. nih.gov The metabolism of these fatty acids is complex, involving multiple enzymes for their synthesis and degradation. nih.gov Understanding the full extent of this compound's involvement will require tracing its metabolic fate beyond the established elongation pathway. This includes its potential roles in the synthesis of diverse and unique lipid species and its connections to other major metabolic pathways such as glycolysis, the TCA cycle, and amino acid metabolism. nih.gov The availability of acyl-CoA compounds, including this compound, can influence a wide array of cellular functions, highlighting the need for a holistic view of its metabolic network. nih.gov

Uncovering Novel Regulatory Mechanisms of this compound Homeostasis

Maintaining the appropriate balance, or homeostasis, of this compound is critical for normal cellular function. Disruptions in VLCFA metabolism are linked to a variety of inherited diseases. nih.gov Future research will focus on identifying and characterizing the novel regulatory mechanisms that govern the levels of this important metabolite.

The synthesis of VLCFAs is a multi-step process involving a cycle of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the fatty acid chain. iastate.edu The enzymes responsible for these steps, particularly the ELOVL family of elongases, are key regulators. diva-portal.org Research will likely investigate how the expression and activity of these enzymes are controlled to maintain this compound homeostasis. This includes exploring the roles of transcription factors, such as sterol regulatory element-binding proteins (SREBPs), and peroxisome proliferator-activated receptors (PPARs), which are known to regulate genes involved in fatty acid metabolism. mdpi.comnih.gov Additionally, understanding the allosteric regulation of these enzymes and the impact of post-translational modifications will be crucial.

Development of Advanced Analytical Tools for Comprehensive Metabolomic Profiling

A significant hurdle in fully understanding the roles of this compound and other acyl-CoAs is the difficulty in their detection and quantification. nih.gov The development of more advanced analytical tools is therefore a critical area of future research.

Current methods, while powerful, still face challenges in comprehensively analyzing the wide range of acyl-CoAs present in biological samples due to their varying properties. nih.govacs.org Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for acyl-CoA analysis, allowing for the separation, identification, and quantification of these molecules. creative-proteomics.commetwarebio.com Future efforts will likely focus on improving the sensitivity, resolution, and throughput of these methods. The development of techniques like two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS) shows promise for achieving a more comprehensive profiling of acyl-CoAs, including those with low abundance. nih.govacs.org These advancements will enable a more detailed and accurate snapshot of the metabolic state of cells and tissues, facilitating a deeper understanding of the metabolic pathways involving this compound. creative-proteomics.commetwarebio.com

Identification and Characterization of New Molecular Interactants

Beyond the enzymes directly involved in its synthesis and degradation, this compound likely interacts with a host of other proteins and molecules within the cell to carry out its functions. Identifying and characterizing these new molecular interactants is a key frontier in understanding its biological significance.

These interactions could include binding to specific transport proteins that shuttle it between cellular compartments, or to acyl-CoA binding proteins that regulate its availability and trafficking. imrpress.com Furthermore, there may be as-yet-undiscovered enzymes that utilize this compound as a substrate for the synthesis of novel bioactive lipids. Uncovering these interactions will provide crucial insights into how the functions of this compound are integrated into the broader cellular machinery. Techniques such as affinity purification-mass spectrometry and yeast two-hybrid screening will be invaluable in this endeavor.

Therapeutic Potential of Targeting this compound Metabolism in Disease States

Given the association of altered VLCFA metabolism with various diseases, targeting the pathways involving this compound presents a promising therapeutic avenue. nih.gov Future research will explore the potential of modulating the metabolism of this compound for the treatment of a range of pathological conditions.

Dysregulation of fatty acid metabolism is a hallmark of many diseases, including metabolic disorders like obesity and diabetes, as well as cancer. metwarebio.comnih.gov In cancer, for instance, altered lipid metabolism, including the synthesis and oxidation of fatty acids, is crucial for tumor growth and survival. nih.govfrontiersin.org Therefore, enzymes involved in the metabolism of this compound could represent novel therapeutic targets. For example, inhibitors of the enzymes that produce or are regulated by this molecule could be developed to disrupt the metabolic reprogramming that fuels cancer progression. nih.govnih.govmdpi.com Furthermore, understanding the role of this compound in inherited metabolic disorders could lead to the development of therapies aimed at restoring its normal homeostasis. nih.govmedrxiv.org

Q & A

Q. How can this compound studies inform the development of inhibitors for metabolic disorders?

- Methodological Answer : Screen compound libraries against purified enzymes (e.g., acyl-CoA dehydrogenases) using high-throughput assays. Validate hits in cell models of lipid accumulation (e.g., hepatic steatosis). Cross-reference with clinical databases (e.g., OMIM) to prioritize targets with genetic disease associations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.